Anisyl butyrate, also known as 4-methoxyphenyl butyrate, is an ester formed by the condensation reaction of anisic acid (4-methoxybenzoic acid) and butyric acid. While not extensively studied, it has emerged as a compound of interest in various scientific research domains, particularly in flavor and fragrance chemistry. It is primarily recognized for its characteristic sweet, fruity, and floral aroma, resembling that of aniseseed. [, ]
One common approach is the esterification reaction between anisic acid and butanol. This reaction typically employs an acid catalyst, such as sulfuric acid or hydrochloric acid, and often requires heating to promote ester formation. []
Another potential synthesis route involves reacting anisyl chloride with butyric acid in the presence of a base, such as pyridine or triethylamine. This method, known as Schotten-Baumann reaction, facilitates the formation of the ester while neutralizing the hydrochloric acid generated during the reaction. [, ]
It is likely a colorless to pale yellow liquid with a sweet, fruity, anisic odor. [, ] As an ester, it would have a boiling point higher than its corresponding alcohol and carboxylic acid components due to the presence of dipole-dipole interactions. Its solubility in water is expected to be low due to its relatively nonpolar nature, but it would likely be soluble in organic solvents such as alcohols, ethers, and ketones.
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